molecular formula C14H9FN2O B15009903 Quinazolin-4(3H)-one, 3-(2-fluorophenyl)-

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)-

Cat. No.: B15009903
M. Wt: 240.23 g/mol
InChI Key: UQQDBFGCCOCPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with a fluorophenyl group attached at the third position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function.

Comparison with Similar Compounds

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- can be compared with other quinazolinone derivatives, such as:

    Quinazolin-4(3H)-one, 2-phenyl-: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    Quinazolin-4(3H)-one, 3-(4-fluorophenyl)-: The position of the fluorine atom can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

    Quinazolin-4(3H)-one, 3-(2-chlorophenyl)-: The presence of a chlorine atom instead of fluorine can lead to differences in biological activity and toxicity profiles.

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)- stands out due to its unique substitution pattern, which can enhance its potency and selectivity for certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

3-(2-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H9FN2O/c15-11-6-2-4-8-13(11)17-9-16-12-7-3-1-5-10(12)14(17)18/h1-9H

InChI Key

UQQDBFGCCOCPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.